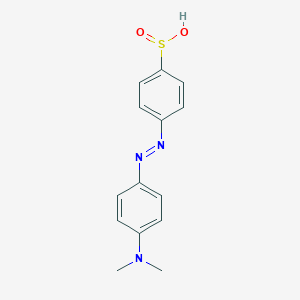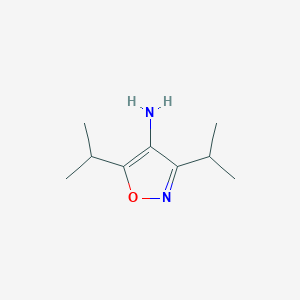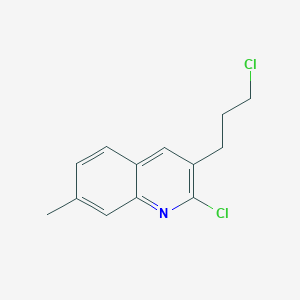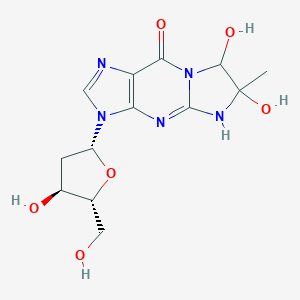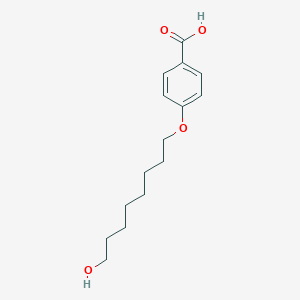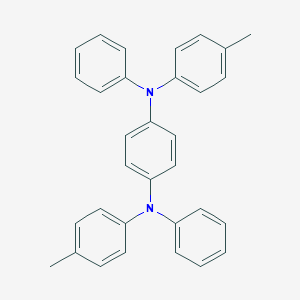
N,N'-二苯基-N,N'-二-p-甲苯基苯-1,4-二胺
描述
N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (N,N'-DPTBD) is a widely used organic compound in the scientific and research community. N,N'-DPTBD is a diamine compound, which is a type of organic compound consisting of two amine groups connected by a double bond. N,N'-DPTBD is a colorless solid that is soluble in organic solvents and is widely used in organic synthesis. It has a wide range of applications in scientific research, including as a catalyst, reagent, and as an intermediate in the synthesis of various compounds.
科学研究应用
合成和聚合物应用
- N,N'-二苯基-N,N'-二-p-甲苯基苯-1,4-二胺用于合成含有三苯胺的芳香聚酰胺。这些聚酰胺在有机溶剂中具有良好的溶解性,并可用于制备具有高热稳定性的透明、坚韧和柔韧薄膜,使其适用于高性能材料 (Liou et al., 2002)。
- 该化合物还参与制备含有三苯胺单元的新型芳香聚(胺-亚酰亚胺)。这些聚合物具有高热稳定性,是非晶的,适用于材料科学的各种应用 (Cheng et al., 2005)。
抗氧化剂应用
- 该化合物已被研究其作为抗氧化剂的潜力。对N,N'-取代的p-苯二胺抗氧化剂的反应位点的研究,包括这种化合物,有助于了解其有效性和在各个行业中的潜在应用 (Kortišová等,2007)。
绿色合成应用
- 已开发了一种合成N,N'-二苯基-N,N'-二-p-甲苯基苯-1,4-二胺有机硫衍生物的绿色方法。这种环保的方法对可持续化学实践具有重要意义 (Nematollahi等,2015)。
光电应用
- 该化合物已被探索用于光电器件,特别是作为有机发光二极管(OLEDs)中的空穴传输层。对其纳米结构薄膜的研究揭示了其在这些应用中的有价值的性质 (El-ghandour et al., 2018)。
电致变色器件应用
- 对含有该化合物衍生物的芳香聚(醚砜)的研究表明它们在电致变色器件中的潜在用途。这些材料表现出高对比度着色和优异的电化学稳定性,使其适用于显示技术 (Huang et al., 2021)。
未来方向
作用机制
Target of Action
N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine, also known as 1,4-BENZENEDIAMINE, N1,N4-BIS(4-METHYLPHENYL)-N1,N4-DIPHENYL-, is primarily used as a hole transport layer (HTL) in optoelectronic devices . The primary target of this compound is the organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) where it facilitates the transport of charges .
Mode of Action
This compound acts as a hole stabilizing compound known as arylamines . It interacts with its targets by selectively extracting photogenerated charges from the photoactive layer. These charges are then transported to the corresponding electrode within the OLED or OSC devices .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the transport of charges in optoelectronic devices. In these devices, electrons and holes must be injected at an equal rate to achieve high efficiency .
Pharmacokinetics
Its properties such as transmittance values greater than 87% in the visible region, and the decline of urbach and bandgap energies with annealing temperatures, suggest that it has good stability and efficiency in optoelectronic devices .
Result of Action
The result of the action of N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine is the efficient transport of charges in OLEDs and OSCs. This leads to high efficiency in these devices .
Action Environment
The action of N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine can be influenced by environmental factors such as temperature. For instance, the impedance of the compound decreases with increasing annealing temperature, which confirms the semiconductor behavior of the films . This suggests that the compound’s action, efficacy, and stability can be manipulated via the annealing process .
生化分析
Biochemical Properties
This suggests that it may interact with other molecules to facilitate the movement of electrical charges .
Molecular Mechanism
It’s known that this compound can facilitate the movement of electrical charges, suggesting that it may interact with other molecules at the molecular level
Temporal Effects in Laboratory Settings
Studies have shown that this compound has a phase transition at a high temperature of 190 °C, which may not affect its morphological stability
属性
IUPAC Name |
1-N,4-N-bis(4-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2/c1-25-13-17-29(18-14-25)33(27-9-5-3-6-10-27)31-21-23-32(24-22-31)34(28-11-7-4-8-12-28)30-19-15-26(2)16-20-30/h3-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNVFRPAQRVHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584781 | |
| Record name | N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138171-14-9 | |
| Record name | N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the permittivity of a solvent impact the charge-transfer complex formation between N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (MPDA) and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ)?
A1: Research indicates a strong correlation between solvent permittivity and the formation of charge-transfer complexes (CTCs) between MPDA and F4TCNQ. [] A permittivity threshold for highly favorable complex formation was observed at approximately 8-9. Solvents with permittivity values above this threshold, such as 1,2-dichloroethane, exhibit significantly larger equilibrium formation constants (KCT > 104) compared to solvents with lower permittivity (KCT < 103). [] This suggests that solvents with higher permittivity better stabilize the charge separation inherent in CTC formation, leading to more favorable complexation. Interestingly, chloroform, with a permittivity of 4.81, showed an unexpectedly high formation constant. This anomaly is attributed to specific solvent-solute interactions that stabilize the charge-separated complex in chloroform. []
Q2: Can you describe the thermodynamic characteristics of the complexation process between MPDA and F4TCNQ in solvents with different permittivities?
A2: Studies using temperature-dependent formation constants reveal that the thermodynamics of MPDA-F4TCNQ complexation are influenced by the solvent environment. In 1,2-dichloroethane (ϵ = 10.36), a solvent with relatively high permittivity, the complex formation is both enthalpically and entropically favorable. [] This suggests that both favorable electrostatic interactions and increased disorder contribute to complex stabilization in this solvent. In contrast, complexation in chlorobenzene (ϵ = 5.62), a lower permittivity solvent, also shows favorable enthalpy and entropy changes, but the magnitude of stabilization is lower compared to 1,2-dichloroethane. [] This highlights the role of solvent permittivity in modulating the thermodynamic driving forces for CTC formation.
Q3: What are the potential applications of understanding the impact of solvent environment on N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine's interactions with electron acceptors?
A3: This research provides valuable insights into controlling integer charge transfer in organic materials. [] By understanding the role of solvent permittivity in CTC formation, researchers can tailor the chemical environment to promote or inhibit charge transfer. This has significant implications for applications such as molecular doping, where precise control over charge carrier concentration is crucial for optimizing the electrical properties of organic semiconductors. Furthermore, this knowledge can be applied to design and develop new organic materials with enhanced performance in organic electronic devices, such as organic solar cells and transistors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



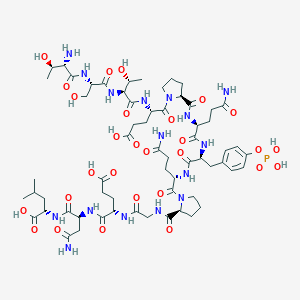
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
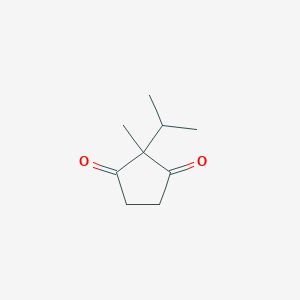
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)

![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)
